molecular formula C6H7ClS2 B8405398 Thiophene, 2-[(2-chloroethyl)thio]-

Thiophene, 2-[(2-chloroethyl)thio]-

Cat. No.: B8405398
M. Wt: 178.7 g/mol
InChI Key: QGMBRBQQSIWZPS-UHFFFAOYSA-N
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Description

Thiophene, 2-[(2-chloroethyl)thio]- is a sulfur-containing heterocyclic compound derived from thiophene, a five-membered aromatic ring with one sulfur atom. This derivative features a 2-chloroethylthio (-S-CH2CH2Cl) substituent at the 2-position of the thiophene ring.

Thiophene derivatives are widely studied for their pharmacological, electronic, and synthetic utility. The 2-chloroethylthio group introduces both electrophilic (via the chlorine atom) and nucleophilic (via the sulfur atom) reactivity, making it a versatile intermediate in organic synthesis, particularly in drug development and materials science .

Properties

Molecular Formula

C6H7ClS2

Molecular Weight

178.7 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)thiophene

InChI

InChI=1S/C6H7ClS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5H2

InChI Key

QGMBRBQQSIWZPS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares Thiophene, 2-[(2-chloroethyl)thio]- with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Reactivity Applications
Thiophene, 2-[(2-chloroethyl)thio]- C6H7ClS2 178.7 (estimated) -S-CH2CH2Cl at position 2 Electrophilic chlorine; nucleophilic sulfur; potential crosslinking agent Intermediate in drug synthesis, polymer chemistry
2-Chloromethyl Thiophene C5H5ClS 132.61 -CH2Cl at position 2 High reactivity due to benzylic chlorine; liquid (b.p. 178.6°C) Precursor for functionalized thiophenes in pharmaceuticals
2-Chlorothiophene C4H3ClS 118.58 -Cl at position 2 Simple chlorination; planar aromatic structure; liquid (b.p. 128–130°C) Building block for agrochemicals and polymers
2-(Phenylthio)thiophene C10H8S2 192.3 -S-Ph at position 2 Electron-rich sulfur; solid (yellow-brown); enhanced electronic properties Organic semiconductors, photovoltaic devices
2-(4-Fluorophenyl)thiophene C10H7FS 178.22 -Ph-F at position 2 Fluorine-induced stability/reactivity; crystalline solid Pharmaceutical intermediates, agrochemicals

Reactivity and Functionalization

  • Electrophilic Substitution : The 2-chloroethylthio group in Thiophene, 2-[(2-chloroethyl)thio]- may undergo nucleophilic displacement of chlorine, enabling the formation of thioether linkages or crosslinked polymers. This contrasts with 2-chloromethyl thiophene (), where benzylic chlorine is more reactive toward SN2 mechanisms.
  • Electronic Effects : The sulfur atom in the substituent enhances electron density on the thiophene ring, similar to 2-(phenylthio)thiophene (), making these compounds suitable for charge-transfer applications.
  • Biological Activity : Thiophene derivatives with sulfur-containing side chains (e.g., -S-CH2CH2Cl) may exhibit antiproliferative or anti-inflammatory properties, as seen in related 2-substituted thiophenes ().

Research Findings and Data Gaps

  • The chloroethylthio group may introduce additional toxicity concerns, warranting further study.
  • Thermochemical Data : Experimental parameters (e.g., boiling point, stability) for Thiophene, 2-[(2-chloroethyl)thio]- are lacking but can be inferred from simpler analogs ().

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